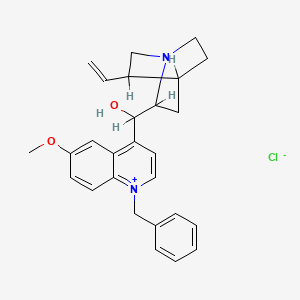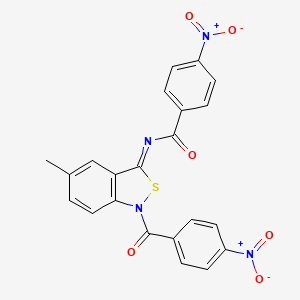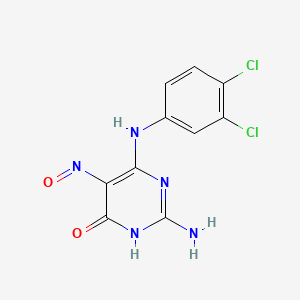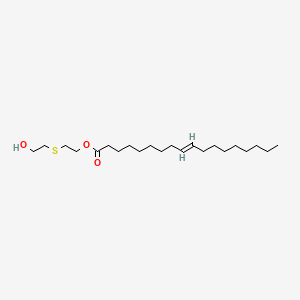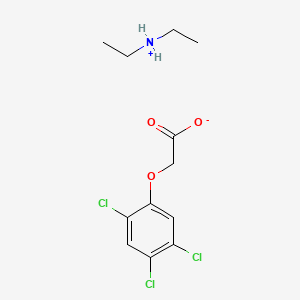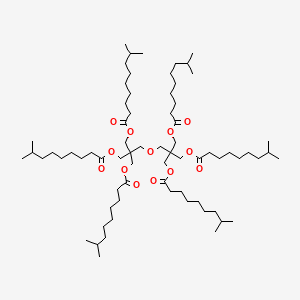
Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate is a complex organic compound with a molecular structure that includes multiple ester and ether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate typically involves esterification and etherification reactions. The starting materials often include 1,3-propanediol and isodecanoic acid. The reaction conditions usually require the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and are carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester or ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound can be used in biochemical assays and as a model compound for studying ester and ether hydrolysis.
Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate involves its interaction with molecular targets through ester and ether linkages. These interactions can lead to the formation of stable complexes, which can enhance the solubility and stability of other compounds. The pathways involved may include hydrolysis, oxidation, and reduction reactions, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-bis[[(1-oxoisodecyl)oxy]methyl]-1,3-propanediyl diisodecanoate
- 2,2-bis[[(1-oxoisodecyl)oxy]methyl]-1,3-propanediyl diisodecanoate
Uniqueness
Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate is unique due to its specific molecular structure, which includes multiple ester and ether groups. This structure provides it with distinct chemical properties, such as high solubility in organic solvents and the ability to form stable complexes with other compounds. These properties make it particularly useful in applications where stability and solubility are critical.
Propiedades
Número CAS |
84788-20-5 |
|---|---|
Fórmula molecular |
C70H130O13 |
Peso molecular |
1179.8 g/mol |
Nombre IUPAC |
[3-(8-methylnonanoyloxy)-2-[[3-(8-methylnonanoyloxy)-2,2-bis(8-methylnonanoyloxymethyl)propoxy]methyl]-2-(8-methylnonanoyloxymethyl)propyl] 8-methylnonanoate |
InChI |
InChI=1S/C70H130O13/c1-57(2)37-25-13-19-31-43-63(71)78-51-69(52-79-64(72)44-32-20-14-26-38-58(3)4,53-80-65(73)45-33-21-15-27-39-59(5)6)49-77-50-70(54-81-66(74)46-34-22-16-28-40-60(7)8,55-82-67(75)47-35-23-17-29-41-61(9)10)56-83-68(76)48-36-24-18-30-42-62(11)12/h57-62H,13-56H2,1-12H3 |
Clave InChI |
QBXIVNSTBYSVBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCC(C)C)(COC(=O)CCCCCCC(C)C)COC(=O)CCCCCCC(C)C)(COC(=O)CCCCCCC(C)C)COC(=O)CCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
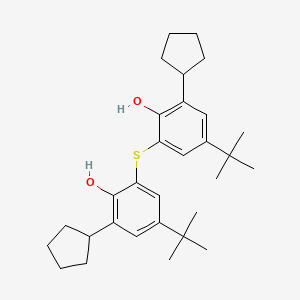
![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)

